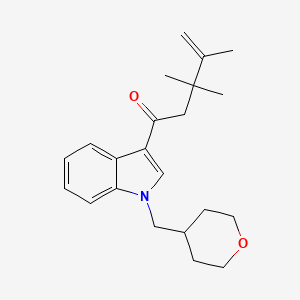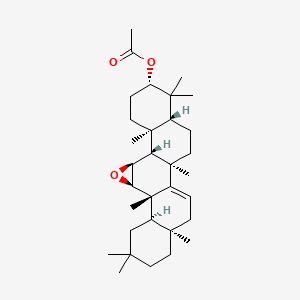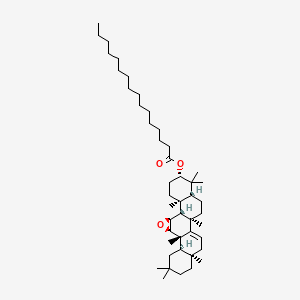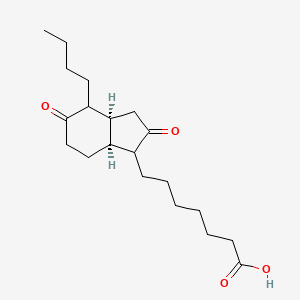
3,3,4-trimethyl-1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-834735 is an indole-derived cannabinoid (CB) with a 3-tetramethylcyclopropylmethanone substituent. It acts as a full agonist at both the central CB1 and peripheral CB2 receptors in rat with Ki values of 4.6 and 0.31 nM, respectively, and EC50 values of 12 and 0.21 nM, respectively. A-834735 readily crosses the blood-brain barrier, dose-dependently reversing thermal hyperalgesia without adverse side effects in a rat neuropathic pain model. A-834735 degradant is a common impurity observed during GC-MS analysis of samples containing A-834735. The opened ring of the degradant is presumed to be produced during heating of A-834735. This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of A-834735. This pattern is consistent with McLafferty rearrangement of the degradant which does not occur with the parent compound.
Scientific Research Applications
Synthesis Methods and Derivatives
Synthesis Techniques : A novel approach for preparing related compounds, such as [3R-(3α,4β,5α,6β)]-2-[7-chloro-1-(4-ethylbenzyl)-5-methyl-1H-indol-3-yl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, has been developed, showcasing advanced methods in chemical synthesis (Liu et al., 2010).
Chemical Transformations : Research on UR-144, a synthetic cannabinoid, revealed related compounds including 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one. These findings contribute to understanding chemical transformations in synthetic cannabinoid derivatives (Kavanagh et al., 2013).
Derivative Synthesis : The synthesis of 2,6-bis(1H-indole-6-yl)-4H-pyran-4-ones using Leimgruber–Batcho methodology indicates the versatility of these compounds in creating structurally diverse molecules (Shahrisa et al., 2009).
Molecular Structures and Properties
Structural Analysis : Studies on supramolecular aggregation in related molecules, like 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, help in understanding the molecular interactions and structural properties of these compounds (Low et al., 2007).
Chemical Reactions and Interactions : Research into silicon-directed oxa-Pictet-Spengler cyclization illustrates the chemical reactivity of related compounds, broadening the understanding of their interaction mechanisms (Zhang et al., 2005).
Applications in Chemical Synthesis
Synthetic Applications : The synthesis of novel triazolyl pyranochromen-2(1H)-ones and their antibacterial activity evaluation showcase potential pharmaceutical applications of these compounds (Kumar et al., 2016).
Building Blocks for Flavors and Fragrances : The stereoselective preparation of the natural flavor linaloyl oxide using chiral building blocks related to tetrahydropyran demonstrates the role of these compounds in flavor and fragrance synthesis (Serra & De Simeis, 2018).
properties
Molecular Formula |
C22H29NO2 |
|---|---|
Molecular Weight |
339.5 |
IUPAC Name |
3,3,4-trimethyl-1-[1-(oxan-4-ylmethyl)indol-3-yl]pent-4-en-1-one |
InChI |
InChI=1S/C22H29NO2/c1-16(2)22(3,4)13-21(24)19-15-23(14-17-9-11-25-12-10-17)20-8-6-5-7-18(19)20/h5-8,15,17H,1,9-14H2,2-4H3 |
InChI Key |
SHMFIOCKSMJXSG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CC3CCOCC3 |
synonyms |
3,3,4-trimethyl-1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)pent-4-en-1-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)

![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)



